molecular formula C24H33N5O4 B11561314 N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

Cat. No.: B11561314
M. Wt: 455.5 g/mol
InChI Key: HUBINXCFWZUGPK-LGJNPRDNSA-N
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Description

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both nitro and methoxy functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves a multi-step process. The initial step often includes the nitration of an aromatic compound to introduce the nitro group. This is followed by the formation of the bis(2-methylpropyl)amino group through a substitution reaction. The final steps involve the condensation of the intermediate products to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different intermediates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate can be used for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{1-[(2-Methoxy-2-methylpropyl)amino]ethylidene}amino]benzoic acid
  • Diisobutyl fumarate

Uniqueness

N’-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is unique due to its combination of nitro and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H33N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C24H33N5O4/c1-17(2)15-28(16-18(3)4)22-11-10-20(29(31)32)12-19(22)13-26-27-24(30)14-25-21-8-6-7-9-23(21)33-5/h6-13,17-18,25H,14-16H2,1-5H3,(H,27,30)/b26-13+

InChI Key

HUBINXCFWZUGPK-LGJNPRDNSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=CC=C2OC

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=CC=C2OC

Origin of Product

United States

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